2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide
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Overview
Description
2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms and an amide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide typically involves the reaction of 3-chlorobenzoic acid with 3-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Potential applications in drug development and as a pharmacological tool to study biological pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-sulfamoylphenyl)benzamide
- 3-chloro-N-(2-chlorophenyl)benzamide
- 2-chloro-N-(3-methylcyclohexyl)benzamide
- 2-chloro-N-(2,3-dichlorophenyl)benzamide
Uniqueness
2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where specific interactions and reactivity are required .
Properties
Molecular Formula |
C20H14Cl2N2O2 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-14-6-3-5-13(11-14)19(25)23-15-7-4-8-16(12-15)24-20(26)17-9-1-2-10-18(17)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
IKCXGGCLQZZTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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